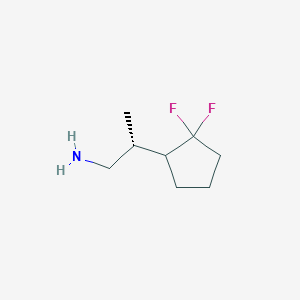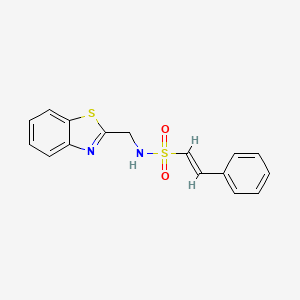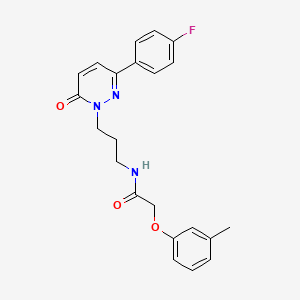
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine, also known as DFCPA, is a compound that has been gaining attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine acts as a selective and potent inhibitor of VMAT2, which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. By inhibiting VMAT2, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine can reduce the release of these neurotransmitters, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been shown to have a number of biochemical and physiological effects, including the inhibition of VMAT2 activity, the reduction of neurotransmitter release, and the induction of apoptosis in cancer cells. In addition, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine in lab experiments is its selectivity and potency as a VMAT2 inhibitor. This allows researchers to study the effects of different compounds on neuronal activity in a controlled manner. However, one limitation of using (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine is its relatively complex synthesis method, which may limit its availability and use in some labs.
Zukünftige Richtungen
There are several potential future directions for the study of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine. One area of research is the development of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine-based therapies for neurological disorders such as Parkinson's disease and schizophrenia. Another area of research is the use of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine as a tool for studying the mechanisms of action of different compounds in drug discovery. Finally, further investigation into the anti-cancer properties of (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine may lead to the development of new cancer treatments.
Synthesemethoden
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine can be synthesized through a multi-step process that involves the reaction of 2,2-difluorocyclopentanone with a Grignard reagent, followed by reduction with lithium aluminum hydride. The resulting product is then treated with hydrochloric acid to yield (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been shown to act as a selective and potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is involved in the regulation of neurotransmitter release. This makes (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
In cancer research, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has been investigated for its ability to inhibit the growth and proliferation of cancer cells. Studies have shown that (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine can induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine has also been used in drug discovery as a tool for studying the mechanisms of action of various compounds. By inhibiting VMAT2, (2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine can affect the release and uptake of neurotransmitters, allowing researchers to study the effects of different compounds on neuronal activity.
Eigenschaften
IUPAC Name |
(2R)-2-(2,2-difluorocyclopentyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N/c1-6(5-11)7-3-2-4-8(7,9)10/h6-7H,2-5,11H2,1H3/t6-,7?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNJOSGVCKNFTL-PKPIPKONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCC1(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2-Difluorocyclopentyl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-bromophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2758515.png)
![ethyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2758516.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2758517.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)



![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)
![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2758528.png)
